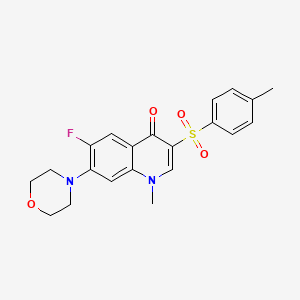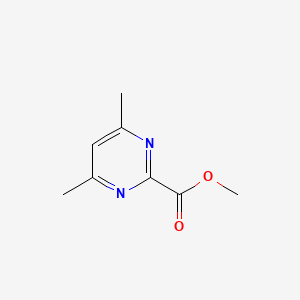
2,2-Dimethyl-1,2-dihydroquinazoline-4-thiol
カタログ番号 B2807144
CAS番号:
91760-82-6
分子量: 192.28
InChIキー: OXWMHTOKJVPTKK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-1,2-dihydroquinazoline-4-thiol is a versatile chemical compound used in scientific research. It exhibits high perplexity due to its complex structure, enabling diverse applications. The molecular formula of this compound is C10H12N2S .
Synthesis Analysis
Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research due to their significant biological activities . The synthetic methods were divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis
The molecular structure of 2,2-Dimethyl-1,2-dihydroquinazoline-4-thiol is based on structures generated from information available in ECHA’s databases . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number, and/or the molecular and structural formulas .Chemical Reactions Analysis
Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research . The synthetic methods were divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .科学的研究の応用
Antimicrobial and Antifungal Properties
- 2,2-Dimethyl-1,2-dihydroquinazoline-4-thiol derivatives have shown significant antimicrobial and antifungal activities. A study synthesized various derivatives and tested them for their antimycobacterial, photosynthesis-inhibiting, and antialgal activity. Compounds with 6-chloro substitution exhibited high activity against Mycobacterium avium and M. kansasii, surpassing the standard isoniazid in some cases. These compounds also inhibited photosynthesis in spinach chloroplasts, indicating their potential in biological studies and agricultural applications (Kubicová et al., 2003).
Organic Synthesis and Chemical Reactions
- The compound has been used in the synthesis of various novel heterocyclic compounds. For example, reactions involving 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with 2,2-Dimethyl-1,2-dihydroquinazoline-4-thiol led to the creation of compounds with strong antibacterial activity against Gram-negative bacteria, including E. coli and Pseudomonas aeruginosa (Aly et al., 2011).
Spectroscopic and Structural Analysis
- Studies have focused on the spectral and structural analysis of 2,2-Dimethyl-1,2-dihydroquinazoline-4-thiol derivatives. This includes the synthesis and structure determination of products from various chemical reactions, contributing to the understanding of the compound's chemical behavior and potential applications in material science and molecular engineering (Giannola et al., 1986).
Interaction with Biological Molecules
- There is research into the interaction of derivatives of 2,2-Dimethyl-1,2-dihydroquinazoline-4-thiol with biological molecules, such as proteins. Studies involving spectrophotometric methods have provided insights into the molecular interactions and potential biomedical applications of these compounds (Hemalatha et al., 2016).
Pharmacological Activity
- While avoiding details on drug usage and side effects, it's worth noting that derivatives of 2,2-Dimethyl-1,2-dihydroquinazoline-4-thiol have been studied for their potential pharmacological activities. This includes investigations into their antibacterial properties and their interactions with various biological targets (Yarim et al., 2002).
特性
IUPAC Name |
2,2-dimethyl-1,3-dihydroquinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-10(2)11-8-6-4-3-5-7(8)9(13)12-10/h3-6,11H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWMHTOKJVPTKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC2=CC=CC=C2C(=S)N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
(1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine hydro...
1609403-55-5; 423735-65-3


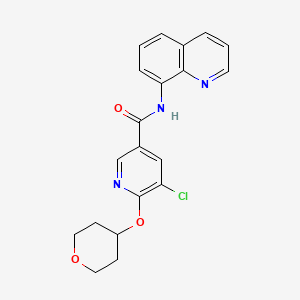

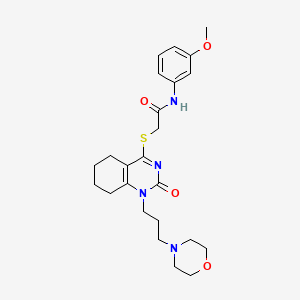
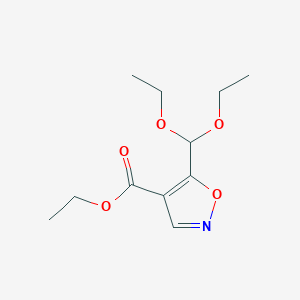
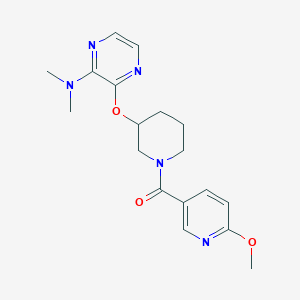
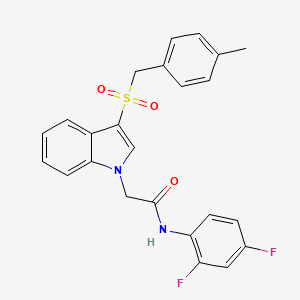
![1,3-Dimethyl-7-(2-methylpropyl)-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2807075.png)
![2-[(2-Aminoethyl)sulfanyl]ethan-1-amine dihydrochloride](/img/structure/B2807076.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-sulfonamide](/img/structure/B2807077.png)

![1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B2807081.png)
